Physicochemical Differentiation: LogP and PSA Shift Relative to Non-Brominated Parent
In contrast to the non-halogenated parent compound 5-phenylfuran-2-carbonitrile, 5-(4-Bromophenyl)furan-2-carbonitrile exhibits a quantifiable increase in lipophilicity and a corresponding shift in polar surface area, which directly impacts chromatographic retention behavior and predicted membrane permeability . The para-bromine atom increases the calculated octanol-water partition coefficient (LogP) from approximately 2.6 to 3.58 while maintaining a moderate PSA of 36.93 Ų; this 0.98 LogP unit increase corresponds to an approximately 9.5-fold increase in predicted partition coefficient, translating to measurably longer retention times under reversed-phase HPLC conditions and altered bioactivity profiles [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.58078; PSA = 36.93 Ų; MW = 248.08 g/mol |
| Comparator Or Baseline | 5-phenylfuran-2-carbonitrile: LogP ~2.6; PSA = 37.0 Ų; MW = 169.18 g/mol |
| Quantified Difference | ΔLogP ≈ +0.98 (approximately 9.5× increase in partition coefficient) |
| Conditions | Calculated via fragment-based method (ChemSrc / ACD/Labs algorithm) |
Why This Matters
This quantifiable LogP difference directly influences chromatographic method development for purification and compound-specific ADME predictions, making the brominated compound a chemically distinct entity rather than a direct substitute in biological assays.
- [1] YYBYY Chemical Platform. 5-phenylfuran-2-carbonitrile (CAS 57666-50-9) Physicochemical Data. View Source
